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Abstract
The genus Antidesma, comprising approximately 100 species, is widely distributed across

tropical and subtropical regions and has a rich history in traditional medicine and culinary

applications.[1] As interest in the therapeutic potential of Antidesma species grows, a thorough

understanding of their safety profile is paramount for drug development and regulatory

approval. This technical guide provides a comprehensive overview of the preliminary toxicity

screening of Antidesma, with a focus on Antidesma bunius (Bignay), for which the most

extensive data is currently available. It summarizes key findings from acute and sub-acute oral

toxicity studies, details the experimental protocols employed, and visually represents the

methodologies and a relevant signaling pathway. This document is intended to serve as a

foundational resource for researchers and drug development professionals engaged in the

evaluation of Antidesma-derived products.

Introduction
The genus Antidesma L. (Phyllanthaceae) encompasses a diverse group of plants utilized for

centuries in traditional medicine to address a variety of ailments, including diabetes, skin

infections, and gastrointestinal issues.[2] The therapeutic potential of this genus is attributed to

a rich phytochemical profile, including alkaloids, flavonoids, terpenoids, and other bioactive

compounds.[2] While the efficacy of Antidesma extracts is being increasingly explored, rigorous

toxicological evaluation is a critical prerequisite for their translation into safe and effective
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therapeutic agents. This guide synthesizes the available preliminary toxicity data, primarily from

studies on Antidesma bunius, to provide a baseline for future research and development.

Phytochemical Profile of Antidesma Species
The toxicity and therapeutic effects of plant extracts are intrinsically linked to their chemical

constituents. The genus Antidesma is known to contain a wide array of phytochemicals. For

instance, Antidesma bunius has been found to contain flavonoids, terpenes, saponins, tannins,

and phenolic acids.[3] Phytochemical screening of Antidesma alexitera has revealed the

presence of carbohydrates, coumarins, glycosides, saponins, phenols, and phytosterols.[4] In

Antidesma montanum, methanolic extracts have shown the presence of flavonoids, tannins,

terpenoids, saponins, amino acids, fixed oils, and sterols.[5] Antidesma puncticulatum leaf

extracts have been found to contain tannins, steroids, terpenoids, flavonoids, and saponins in

varying concentrations across different cultivars.[6] The unusual alkaloid, antidesmone, has

been identified in Antidesma membranaceum.[7] A comprehensive review of the genus has

identified over 236 compounds, including alkaloids, flavonoids, fatty acids, lignans, sterols, and

terpenoids.[2]

Acute Oral Toxicity Studies
Acute oral toxicity studies are fundamental in determining the potential for a substance to

cause harm after a single dose. The most commonly cited species in the literature for this type

of evaluation is Antidesma bunius.

Key Findings
Studies on ethanolic and aqueous extracts of A. bunius fruits have consistently demonstrated a

low order of acute toxicity. In mice, the oral administration of single doses up to 2000 mg/kg did

not result in mortality or significant adverse effects.[8][9] Similarly, a study on the 'Common'

cultivar of A. bunius fruit extract reported safety at doses up to 5000 mg/kg in mice.[10] These

findings suggest that the median lethal dose (LD50) for A. bunius fruit extracts is greater than

2000 mg/kg and potentially greater than 5000 mg/kg, classifying them as having low toxicity

according to the Globally Harmonized System of Classification and Labelling of Chemicals

(GHS).[8][9][10]

Observations during these studies indicated no significant changes in behavior, respiration, or

neurological status.[8][9] Furthermore, there were no notable alterations in body weight, food
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and water consumption, or the macroscopic appearance of visceral organs.[8][9][10]

Hematological and biochemical analyses also showed that parameters such as total red and

white blood cells, alanine transaminase (ALT), blood urea nitrogen (BUN), and creatinine

remained within normal ranges.[8][9] However, one study noted a decrease in body weight and

an increase in BUN in female mice treated with 2000 mg/kg and 175 mg/kg of a specific A.

bunius fruit extract, respectively, although no mortality was observed.[10]

For Antidesma ghaesembilla, an acute toxicity study on a crude methanolic extract in Sprague-

Dawley rats showed no mortality at doses up to 5000 mg/kg.[11]

Table 1: Summary of Acute Oral Toxicity Data for Antidesma bunius

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35956984/
https://pubmed.ncbi.nlm.nih.gov/34221900/
https://www.oecd.org/en/publications/2008/10/test-no-407-repeated-dose-28-day-oral-toxicity-study-in-rodents_g1gh292f.html
https://pubmed.ncbi.nlm.nih.gov/35956984/
https://pubmed.ncbi.nlm.nih.gov/34221900/
https://www.oecd.org/en/publications/2008/10/test-no-407-repeated-dose-28-day-oral-toxicity-study-in-rodents_g1gh292f.html
https://www.stuartxchange.org/Binayuyo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Extract
Type

Animal
Model

Maximum
Dose
(mg/kg)

LD50
(mg/kg)

Key
Observatio
ns

Antidesma

bunius

Ethanolic fruit

extract
ICR Mice 2000 >2000

No mortality

or adverse

effects. No

significant

changes in

behavior,

body weight,

food/water

intake,

hematology,

or

biochemistry.

[8][9]

Antidesma

bunius cv.

'Common'

Fruit extract ICR Mice 5000 >5000

No mortality

or overt signs

of toxicity.

Generally

unaffected

physiological,

hematological

, and

biochemical

parameters.

[10]

Experimental Protocol: Acute Oral Toxicity (OECD
Guideline 423)
The acute toxic class method (OECD 423) is a stepwise procedure that uses a minimum

number of animals to classify a substance's toxicity.[6]
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Animal Model: Typically, young adult rodents (rats or mice) of a single sex (usually females)

are used.[6]

Housing and Acclimatization: Animals are housed in standard laboratory conditions and

acclimatized for at least 5 days before the study.

Fasting: Animals are fasted overnight prior to dosing.

Dose Administration: The test substance is administered orally via gavage in a single dose.

The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[12]

Stepwise Procedure: The test proceeds in a stepwise manner, with each step using three

animals. The outcome of each step (mortality or survival) determines the next dose level.[6]

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for up to 14 days.[9]

Necropsy: At the end of the observation period, all animals are euthanized and subjected to

a gross necropsy.

Limit Test: For substances expected to have low toxicity, a limit test at 2000 mg/kg may be

performed with six animals.[6]
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Figure 1: Experimental Workflow for Acute Oral Toxicity Screening.
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Sub-acute Oral Toxicity Studies
Sub-acute toxicity studies provide information on the potential adverse effects of repeated

exposure to a substance over a period of 28 days.

Key Findings
A 28-day sub-acute oral toxicity study of an aqueous fruit sample of Antidesma bunius cv.

'Kalabaw' in ICR mice at a dose of 2000 mg/kg body weight per day did not produce any

mortalities or treatment-related adverse effects.[13] There were no significant changes in feed

and water intake, and all mice showed appreciable body weight gain.[13] Hematological and

blood chemistry values were comparable to the control groups.[13] Gross and microscopic

examination of major organs, including the brain, heart, lungs, gastrointestinal tract, liver,

spleen, and kidneys, revealed normal architecture and histology.[13][14] These findings

suggest that repeated oral administration of A. bunius fruit extract at a high dose is well-

tolerated in mice.

Table 2: Summary of Sub-acute Oral Toxicity Data for Antidesma bunius
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Species
Extract
Type

Animal
Model

Dose
(mg/kg/day)

Duration
Key
Observatio
ns

Antidesma

bunius cv.

'Kalabaw'

Aqueous fruit

sample
ICR Mice 2000 28 days

No mortality

or morbidity.

No significant

changes in

feed/water

intake, body

weight gain,

blood

chemistry, or

hematology.

Normal organ

histology.[13]

Antidesma

bunius cv.

'Common'

Aqueous fruit

extract
ICR Mice Not specified 28 days

No significant

changes in

body weight,

feed/water

intake, blood

chemistry, or

hematology.

Normal organ

histology.[14]

Experimental Protocol: Repeated Dose 28-Day Oral
Toxicity Study (OECD Guideline 407)
This guideline is designed to characterize the toxicity of a substance following repeated oral

administration for 28 days.[1][13]

Animal Model: The preferred species is the rat, though other rodents can be used.[13] Young

adult animals of both sexes are required.
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Dose Groups: At least three dose levels and a control group are used, with a minimum of 10

animals (5 male, 5 female) per group.[13]

Dose Administration: The test substance is administered orally (by gavage, in feed, or in

drinking water) daily for 28 days.[13]

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and

food/water consumption are measured weekly.[15]

Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected

for hematological and biochemical analysis.

Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and

tissues are preserved for histopathological examination.[15]

Satellite Group: An additional group may be included at the high dose level and control for a

treatment-free recovery period to assess the reversibility of any toxic effects.[13]

Signaling Pathways in Antidesma Bioactivity
While direct toxicological pathways for Antidesma are not extensively documented, research

into its therapeutic effects has shed light on its interaction with cellular signaling pathways. One

notable example is the effect of Antidesma thwaitesianum fruit extract on UVB-induced

keratinocyte damage.

Pre-treatment with the fruit extract was found to lower the phosphorylation level of two mitogen-

activated protein kinase (MAPK) signaling pathways: p38 MAPKs and JNKs.[8] This reduction

in MAPK activation leads to a decrease in the downstream pro-inflammatory cascade,

specifically through the reduced expression of cyclooxygenase-2 (COX-2) and subsequent

lowering of the pro-inflammatory mediator prostaglandin E2 (PGE2).[8][14] This demonstrates

that compounds within the Antidesma extract can modulate key signaling pathways involved in

cellular stress and inflammation. The photoprotective effects were correlated with the presence

of polyphenolic compounds.[8][14]
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Figure 2: Modulation of the MAPK Signaling Pathway by Antidesma thwaitesianum Extract.

Discussion and Future Directions
The available data, predominantly from studies on Antidesma bunius, suggest that the fruit

extracts of this species have a low toxicity profile in acute and sub-acute oral toxicity studies in

rodents. The high LD50 values and the absence of significant adverse effects in these studies

provide a strong foundation for the safe development of A. bunius-based products.

However, the toxicological data for other species within the Antidesma genus is sparse. While

some reports mention the traditional uses and phytochemical composition of other species,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1666049?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


comprehensive toxicity studies are lacking. For instance, while the roots of Antidesma venosum

are considered toxic in traditional knowledge, this has not been scientifically validated with

quantitative data.[16] Similarly, while cytotoxic effects of isolated compounds from Antidesma

acidum have been reported, this does not provide a complete picture of the toxicity of the

whole extract.[17]

Therefore, future research should focus on:

Broadening the Scope: Conducting systematic toxicity studies on a wider range of Antidesma

species to establish their safety profiles.

Chronic Toxicity: Performing chronic toxicity studies to evaluate the long-term effects of

Antidesma consumption.

Mechanism of Action: Investigating the molecular mechanisms underlying any observed

toxicity, including the identification of specific signaling pathways involved.

Standardization: Developing standardized extracts of Antidesma to ensure consistency and

reproducibility in both efficacy and safety studies.

Conclusion
This technical guide consolidates the current knowledge on the preliminary toxicity screening of

the Antidesma genus. The existing evidence strongly supports the safety of Antidesma bunius

fruit extracts for oral consumption. However, the lack of comprehensive toxicological data for

other species highlights a significant knowledge gap. Rigorous and systematic toxicological

evaluation of a broader range of Antidesma species is essential for the responsible

development of novel, safe, and effective therapeutic agents from this promising botanical

genus.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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